

Applications of 6-Amino-2-thiouracil in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 6-Amino-2-thiouracil

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Introduction

6-Amino-2-thiouracil is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its utility as a precursor for the synthesis of a wide array of biologically active molecules. Its inherent structural features allow for diverse chemical modifications, leading to the development of derivatives with promising therapeutic potential. This document provides detailed application notes on the various medicinal chemistry applications of **6-amino-2-thiouracil**, supported by experimental protocols for the synthesis and evaluation of its derivatives. The key application areas covered include oncology, infectious diseases, and enzyme inhibition.

Application Notes

Anticancer Activity

Derivatives of **6-amino-2-thiouracil** have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The primary strategies involve the synthesis of fused heterocyclic systems and substituted derivatives.

- Pyrido[2,3-d]pyrimidines: Cyclocondensation reactions of **6-amino-2-thiouracil** with various reagents yield pyrido[2,3-d]pyrimidine derivatives. These compounds have shown moderate to potent activity against lung (H460) and liver (HEPG2) carcinoma cell lines.[1][2][3]

- 5,5'-(phenylmethylene)bis(**6-amino-2-thiouracil**)s: Condensation with benzaldehyde derivatives leads to the formation of bis-uracil compounds. These derivatives have shown better activity than the standard anticancer drug 5-fluorouracil (5-FU) against the HeLa cervical cancer cell line.^[4] Molecular docking studies suggest that these compounds may act by inhibiting Eg5, a motor protein essential for mitosis.
- Thiouracil Sulfonamides: Incorporation of a sulfonamide moiety into the 2-thiouracil scaffold has yielded compounds with potent anticancer activity against breast (MCF-7) and colon (CaCo-2) cancer cell lines.^[5] Some of these derivatives have been identified as inhibitors of cyclin-dependent kinase 2A (CDK2A), a key regulator of the cell cycle.^[6]
- Thymidine Phosphorylase Inhibition: Certain 6-amino-substituted uracil derivatives have been identified as potent inhibitors of thymidine phosphorylase (TP), an enzyme involved in angiogenesis.^{[7][8]} Inhibition of TP can suppress tumor growth by reducing the formation of new blood vessels.

Compound Class	Derivative/Compound	Cancer Cell Line	IC50 (µg/mL)	Reference
Thiouracil Sulfonamide	Compound 9	CaCo-2	2.82	[5]
MCF-7	2.92	[5]		
Fused 2-Thiouracil	Compound 1b	CaCo-2	10.42	[9]
Compound 2b	CaCo-2	15.16	[9]	
Compound 4b	CaCo-2	13.10	[9]	
6-Aryl-5-cyano Thiouracil	Compound 6d	HOP-92 (Non-small cell lung)	Potent Growth Inhibition	[10]
Compound 6i	MOLT-4 (Leukemia)	Potent Growth Inhibition	[10]	
6-Thienyl-5-cyano-2-thiouracil	Compound 2	MCF-7	20.72	[11]
HEPG-2	29.02	[11]		
Compound 6	MCF-7	25.46	[11]	
HEPG-2	37.15	[11]		

Antimicrobial Activity

6-Amino-2-thiouracil serves as a building block for the synthesis of compounds with notable antibacterial and antifungal properties.

- Pyrido[2,3-d]pyrimidines and Condensed Pyrimidines: Derivatives synthesized from **6-amino-2-thiouracil** have been shown to be active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3]
- 6-Aryl-5-cyano Thiouracils: These derivatives have demonstrated broad-spectrum antimicrobial activity. Notably, some compounds exhibited superior antibacterial activity

against *S. aureus* and *B. subtilis* compared to amoxicillin, and potent antifungal activity against *C. albicans*, even surpassing amphotericin B.[10]

Compound Class	Derivative/Compound	Microorganism	MIC (µg/mL)	Reference
6-Aryl-5-cyano Thiouracil	Compound 4i	<i>C. albicans</i>	2.34	[10]
Amphotericin B (Ref.)	<i>C. albicans</i>	3.00	[10]	
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one	Various Derivatives	Bacteria	4-20 (µmol/L)	[12]

Enzyme Inhibition

The thiouracil core is a key pharmacophore in the design of inhibitors for several enzymes with therapeutic relevance.

- Iodothyronine Deiodinase Inhibition: 6-anilino-2-thiouracils have been synthesized and identified as potent inhibitors of human placenta iodothyronine deiodinase, an enzyme crucial for the metabolism of thyroid hormones.[13] The p-ethyl and p-n-butyl analogues were found to be more effective than the standard inhibitor, 6-propyl-2-thiouracil (PTU). This has implications for the treatment of thyroid disorders.
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 2-Thiouracil and its derivatives, including the well-known antithyroid drug 6-propyl-2-thiouracil, have been identified as selective, competitive inhibitors of neuronal nitric oxide synthase (nNOS).[14][15][16] The inhibition constants (Ki) for these compounds are in the micromolar range. This activity suggests a potential role for these compounds in neurological disorders where nNOS is implicated.

Enzyme	Inhibitor	Ki/IC50	Reference
Neuronal Nitric Oxide Synthase (nNOS)	2-Thiouracil	Ki = 20 μ M	[15][16]
6-propyl-2-thiouracil	Ki = 14-60 μ M	[11]	
6-methyl-2-thiouracil	Ki = 14-60 μ M	[11]	
Thyroid Iodide Peroxidase (TPO)	6-propyl-2-thiouracil (PTU)	IC50 = 2×10^{-6} M	[17]

Experimental Protocols

Protocol 1: Synthesis of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) Derivatives[4]

Materials:

- **6-Amino-2-thiouracil**
- Substituted benzaldehyde derivative
- Glacial acetic acid
- Ethanol
- Water

Procedure:

- Dissolve **6-amino-2-thiouracil** (3.4 mmol) in glacial acetic acid (15 mL).
- Add the appropriate aromatic aldehyde (1.5 mmol) to the solution.
- Heat the reaction mixture under reflux for 4 hours.
- After cooling, dilute the reaction mixture with water (10 mL).
- Allow the mixture to cool to room temperature to facilitate precipitation of the crude product.

- Filter the crude product and wash with water.
- Recrystallize the crude product from ethanol to obtain the pure 5,5'-(phenylmethylene)bis(**6-amino-2-thiouracil**) derivative.

Protocol 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Microwave-Assisted Synthesis[12]

Materials:

- 2-Cyanomethyl-1,3-benzothiazole
- **6-Amino-2-thiouracil**
- Appropriate aromatic aldehyde
- Dimethylformamide (DMF)

Procedure:

- In a microwave process vial, combine 2-cyanomethyl-1,3-benzothiazole (5 mmol), **6-amino-2-thiouracil** (5 mmol), and the appropriate aldehyde (5 mmol) in DMF.
- Seal the vial and subject it to microwave irradiation for 50 minutes at 150 °C.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the vial to cool.
- Work up the reaction mixture as appropriate for the specific product to isolate the desired pyrido[2,3-d]pyrimidine derivative.

Protocol 3: In Vitro Anticancer Activity Screening using Sulforhodamine B (SRB) Assay[5][9]

Materials:

- Human cancer cell line (e.g., CaCo-2, MCF-7)

- Complete culture medium
- Test compounds (dissolved in DMSO)
- Trichloroacetic acid (TCA), cold
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- Tris base solution (10 mM)
- 96-well microtiter plates

Procedure:

- Seed cells in 96-well plates at the appropriate density and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
- Terminate the experiment by adding cold TCA to each well to fix the cells, and incubate at 4 °C for 1 hour.
- Wash the plates with water and allow them to air dry.
- Stain the fixed cells with SRB solution for 10-30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.
- Solubilize the bound dye with Tris base solution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol 4: Iodothyronine Deiodinase (DIO1) Inhibition Assay[1][13][15][17]

Materials:

- HEK293 cell lysate with expressed human DIO1
- HEPES buffer (0.1 M, pH 7.0) with 1 mM EDTA
- Substrate: 3,3',5'-triiodo-L-thyronine (rT3)
- Dithiothreitol (DTT)
- Test compounds (dissolved in DMSO)
- Positive control: 6-propyl-2-thiouracil (PTU)
- Reagents for Sandell-Kolthoff reaction (arsenious acid, ceric ammonium sulfate)
- 96-well plates

Procedure:

- Thaw and dilute the DIO1 enzyme lysate in HEPES buffer.
- Add the diluted enzyme to the wells of a 96-well plate.
- Add the test compounds or positive control (PTU) at various concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
- Initiate the reaction by adding a mixture of the substrate (rT3) and DTT. Final concentrations in the assay should be, for example, 10 μ M rT3 and 40 mM DTT.
- Incubate the plate at 37 °C for a specified time (e.g., 3 hours).
- Stop the reaction and measure the liberated iodide using the Sandell-Kolthoff reaction, which involves the catalytic reduction of ceric ions by arsenious acid in the presence of iodide.
- Measure the change in absorbance to determine the amount of iodide released.
- Calculate the percent inhibition and determine the IC50 value for each test compound.

Protocol 5: In Vivo Antithyroid Activity Evaluation[4][18]

Animals:

- Male Albino Wistar rats

Materials:

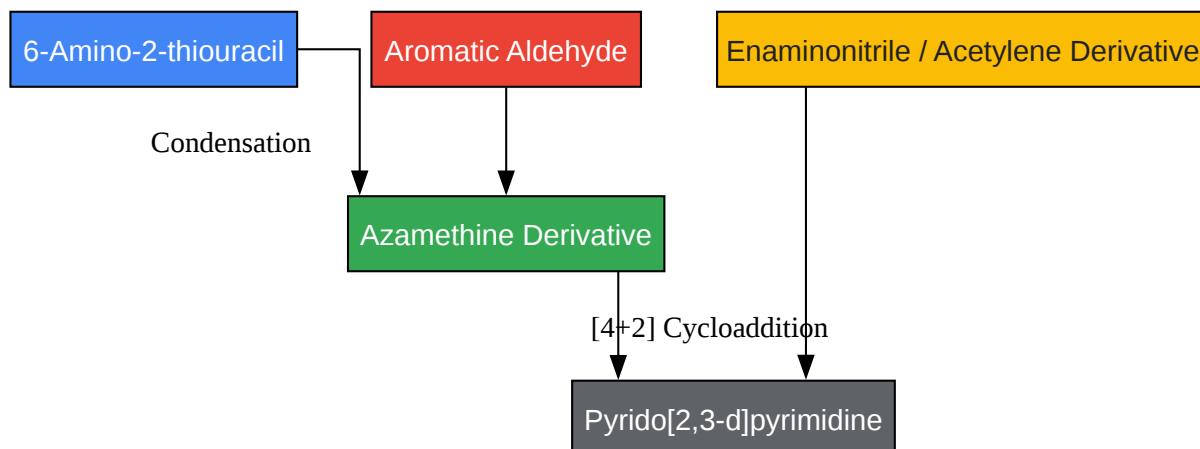
- Thyroxine
- Test compounds
- Standard drug: Propylthiouracil (PTU)
- Kits for measuring serum T3 and T4 levels

Procedure:

- Induce hyperthyroidism in rats by administering thyroxine (e.g., 600 µg/kg) for a specified period (e.g., 14 days).
- Divide the hyperthyroid rats into groups: control, standard (PTU), and test groups receiving different doses of the synthesized derivatives (e.g., 10 mg/kg).
- Administer the respective treatments daily for a set duration (e.g., 21 days).
- At the end of the treatment period, collect blood samples from the animals.
- Separate the serum and measure the levels of T3 and T4 hormones using appropriate assay kits.
- Compare the hormone levels in the treated groups with the control group to evaluate the antithyroid activity of the test compounds.

Visualizations

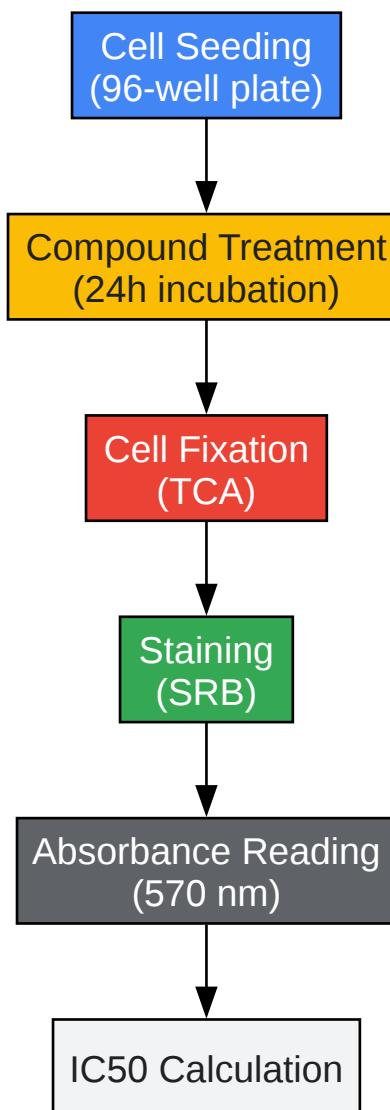
Synthetic Pathway for Pyrido[2,3-d]pyrimidines



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Caption: General synthetic scheme for Pyrido[2,3-d]pyrimidines.

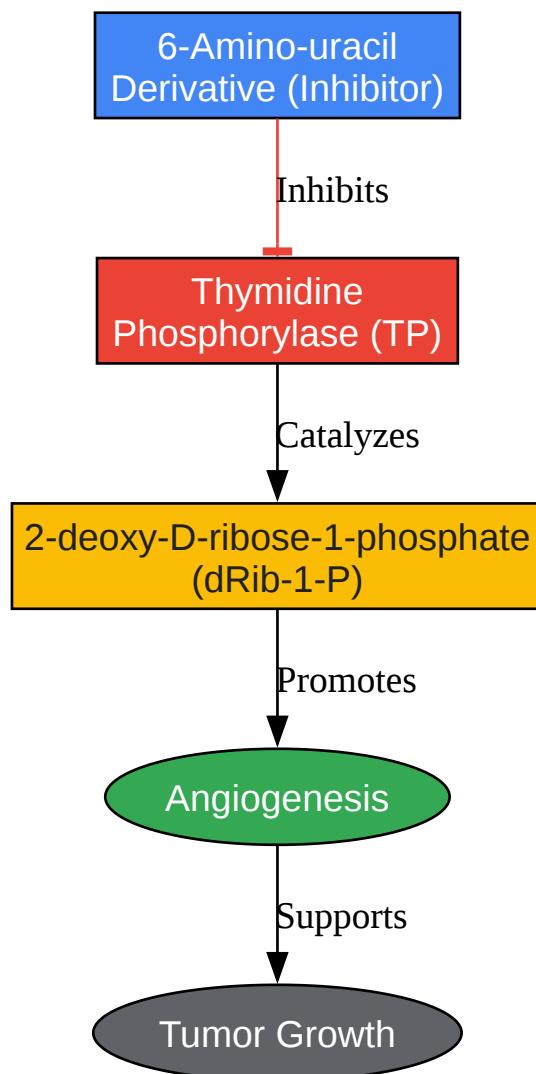
Experimental Workflow for In Vitro Anticancer Screening



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Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Thymidine Phosphorylase (TP) Inhibition in Angiogenesis



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Caption: Mechanism of antiangiogenic action via TP inhibition.

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